11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile
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Overview
Description
(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is a complex organic compound with a unique structure that includes a benzothiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepine Ring: This can be achieved through cyclization reactions involving sulfur-containing intermediates.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced into the propyl side chain.
Formation of the Carbonitrile Group: This can be accomplished through cyanation reactions, where a cyano group is introduced into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzothiepine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiepine Derivatives: Compounds with similar benzothiepine ring systems.
Dimethylamino Propyl Derivatives: Compounds with similar side chains.
Uniqueness
(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is unique due to its specific combination of a benzothiepine ring and a dimethylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H22N2S |
---|---|
Molecular Weight |
322.5g/mol |
IUPAC Name |
(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzothiepine-5-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-22(2)13-7-10-15-16-8-3-5-11-19(16)23-20-12-6-4-9-17(20)18(15)14-21/h3-6,8-9,11-12,15,18H,7,10,13H2,1-2H3/t15-,18+/m0/s1 |
InChI Key |
AIYQDMJWCMVRAQ-MAUKXSAKSA-N |
SMILES |
CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N |
Isomeric SMILES |
CN(C)CCC[C@@H]1[C@H](C2=CC=CC=C2SC3=CC=CC=C13)C#N |
Canonical SMILES |
CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N |
Origin of Product |
United States |
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